Scalarin
Description
Scalarin is a scalarane-type sesterterpenoid first isolated from the marine sponge Scalarispongia scalaris (syn. Cacospongia scalaris) . It features a tetracyclic core with a hemiacetal group at C-24/C-25 and a formyl substituent at C-18 . This compound has gained attention for its inhibitory activity against the receptor for advanced glycation end products (RAGE), a key regulator of inflammatory and oncogenic pathways in pancreatic cancer. In PANC-1 and MIA PaCa-2 pancreatic cancer cell lines, this compound reduces RAGE expression (IC₅₀: 20–30 μM) and inhibits autophagy by accumulating LC3-II, a marker of autophagic flux .
Properties
Molecular Formula |
C27H40O5 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(1R,5aS,5bR,7aS,11aS,11bR,13S,13aS,13bR)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate |
InChI |
InChI=1S/C27H40O5/c1-15(28)31-20-14-19-25(4)12-7-11-24(2,3)17(25)10-13-26(19,5)18-9-8-16-21(27(18,20)6)23(30)32-22(16)29/h8,17-21,23,30H,7,9-14H2,1-6H3/t17-,18-,19+,20-,21+,23+,25-,26-,27+/m0/s1 |
InChI Key |
VLFJWLVMFJQJEU-HWOCEHATSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OC(=O)C5=CC4)O)C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OC(=O)C5=CC4)O)C)C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogous Scalarane Compounds
Key Observations:
Structural Diversity :
- This compound and Deoxothis compound share a tetracyclic core but differ in oxygenation at C-12 and C-18 .
- Scalimides A–L incorporate a rare β-alanine moiety in the E-ring, absent in this compound .
- Salvimirzacolide contains a furan ring, enhancing its cytotoxicity compared to this compound .
Antimicrobial Activity: Scalimides A–L show selective activity against Micrococcus luteus and Bacillus subtilis, unlike this compound, which lacks antimicrobial effects . Cytotoxicity: Salvimirzacolide and 12-Deacetyl-3-oxothis compound exhibit broader cytotoxicity but lack the specificity of this compound’s RAGE inhibition .
Mechanistic Differences: this compound suppresses autophagy without affecting apoptosis or Erk 1/2 signaling, whereas other scalarane derivatives (e.g., Manzamine A) sensitize cells to apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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